molecular formula C8H10BrNO B13591099 3-(2-Aminoethyl)-2-bromophenol

3-(2-Aminoethyl)-2-bromophenol

Cat. No.: B13591099
M. Wt: 216.07 g/mol
InChI Key: PJMGWWUHUKQMEP-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-bromophenol is an organic compound characterized by the presence of an aminoethyl group attached to a bromophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-bromophenol typically involves the bromination of 2-phenol followed by the introduction of an aminoethyl group. One common method involves the reaction of 2-bromophenol with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-aminoethylphenol.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 2-Aminoethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)-2-bromophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromophenol structure can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole: Shares the aminoethyl group but has an indole structure instead of a bromophenol.

    2-Aminoethylphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-(2-aminoethyl)phenol: Similar structure but with different substitution patterns on the phenol ring.

Uniqueness

3-(2-Aminoethyl)-2-bromophenol is unique due to the presence of both an aminoethyl group and a bromine atom on the phenol ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-(2-aminoethyl)-2-bromophenol

InChI

InChI=1S/C8H10BrNO/c9-8-6(4-5-10)2-1-3-7(8)11/h1-3,11H,4-5,10H2

InChI Key

PJMGWWUHUKQMEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)CCN

Origin of Product

United States

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